Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 is a modified peptide derived from glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and insulin secretion. GLP-1 is produced in the intestinal L-cells through the processing of proglucagon and has been identified as a potent insulinotropic hormone, meaning it stimulates insulin secretion in response to nutrient intake. The specific structure of Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 enhances its biological activity and stability, making it a subject of interest in metabolic research and therapeutic applications.
The peptide GLP-1(7-37) is a truncated form of the full-length GLP-1 molecule, which consists of 36 amino acids. This shorter version retains significant biological activity and is crucial for various physiological functions, including the regulation of blood glucose levels and appetite control. The modification involving Glu20 and Lys24 introduces conformational constraints that can enhance receptor binding affinity and functional activity compared to the native form .
The synthesis of Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 involves several steps, primarily focusing on solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and modifications of the peptide. The introduction of lactam bridges between specific amino acid residues (e.g., Glu and Lys) enhances the structural stability of the peptide .
The molecular structure of Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 features a specific arrangement of amino acids that contributes to its biological function. The introduction of Glu at position 20 and Lys at position 24 creates a cyclic structure that mimics certain conformations of native GLP-1.
The molecular formula for GLP-1(7-37) is C_151H_226N_38O_45S, with a molecular weight of approximately 3485 Da. The structural modifications significantly influence its interaction with GLP-1 receptors, enhancing its efficacy as an agonist.
The primary chemical reactions involved in the functionality of Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 include receptor binding and subsequent signal transduction pathways that lead to insulin secretion. Upon binding to the GLP-1 receptor, it activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within pancreatic beta cells, which promotes insulin release .
The interaction with GLP-1 receptors involves:
The mechanism by which Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 exerts its effects involves several steps:
Research indicates that modified forms like Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 exhibit improved potency and longer duration of action compared to unmodified GLP-1 peptides .
Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 is typically characterized by:
Key chemical properties include:
Relevant analyses indicate that modifications increase resistance to enzymatic degradation, prolonging its therapeutic effects in vivo .
Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 has several applications in scientific research and medicine:
The therapeutic trajectory of GLP-1 receptor agonists (GLP-1RAs) commenced with the identification of GLP-1(7-37) and GLP-1(7-36) amide as the principal bioactive forms in 1987, following earlier gene sequencing of proglucagon by Bell and colleagues in 1983 [3] [5]. Initial proof-of-concept studies demonstrated that GLP-1(7-37) potently stimulated cyclic adenosine monophosphate (cAMP) production, insulin gene transcription, and glucose-dependent insulin secretion in pancreatic β-cells [3]. However, the therapeutic potential of native GLP-1 was unrealizable due to its instantaneous degradation in vivo. This spurred the development of degradation-resistant analogs, leveraging two primary strategies: DPP-4 inhibition to protect endogenous GLP-1 and structural engineering of GLP-1 analogs.
The first breakthrough emerged from non-mammalian biology with exendin-4, a 39-amino acid peptide isolated from Heloderma suspectum (Gila monster) venom, which shared 53% homology with human GLP-1 but exhibited inherent DPP-4 resistance due to an N-terminal glycine residue [1] [2]. Exendin-4 (exenatide) became the first FDA-approved GLP-1RA in 2005 [9]. Concurrently, human GLP-1 backbone modifications were explored. Liraglutide, approved in 2010, incorporated an acyl chain attached via a glutamic acid spacer at Lys²⁶, facilitating albumin binding and prolonged action [1] [9]. Semaglutide further optimized this approach with a longer C-18 fatty diacid chain and non-canonical amino acids, enabling once-weekly dosing [1].
The quest for orally bioavailable and ultra-short agonists led to innovations like peptide cyclization. [Glu²⁰-Lys²⁴][Gly⁸]GLP-1(7-37)-NH₂ epitomizes this advancement, utilizing intramolecular cross-linking to stabilize its bioactive conformation without relying on fatty acid acylation [6] [9].
Table 1: Evolution of Key GLP-1 Receptor Agonists
| Therapeutic Agent | Structural Basis | Key Modifications | Primary Innovation |
|---|---|---|---|
| Exenatide | Exendin-4 backbone | Gly² at N-terminus | Natural DPP-4 resistance |
| Liraglutide | Human GLP-1 backbone | Arg³⁴→Lys³⁴; C16 fatty acid at Lys²⁶ via γ-Glu spacer | Albumin binding; prolonged half-life (~13 h) |
| Semaglutide | Human GLP-1 backbone | Aib⁸, Arg³⁴→Lys³⁴; C18 diacid at Lys²⁶ via PEG spacer | Enhanced stability & oral bioavailability |
| [Glu²⁰-Lys²⁴][Gly⁸]GLP-1(7-37)-NH₂ | Human GLP-1 backbone | Gly⁸ substitution; Glu²⁰-Lys²⁴ lactam bridge | Cyclization-induced conformational stability; ultra-short design |
The molecular design of [Glu²⁰-Lys²⁴][Gly⁸]GLP-1(7-37)-NH₂ integrates two strategic modifications targeting distinct limitations of native GLP-1: N-terminal instability and conformational flexibility.
Native GLP-1 possesses alanine at position 8 (Ala⁸), rendering it exquisitely vulnerable to DPP-4-mediated cleavage at the Ala⁸-Glu⁹ peptide bond [1] [2]. This cleavage generates the metabolite GLP-1(9-36)-NH₂, which exhibits >100-fold reduced affinity for the GLP-1 receptor (GLP-1R) and negligible insulinotropic activity [2] [4]. Early structure-activity relationship (SAR) studies demonstrated that substituting Ala⁸ with non-standard or DPP-4-resistant amino acids preserved biological activity. Notably, [Gly⁸]-GLP-1 analogues demonstrated near-equivalent receptor binding affinity and in vitro insulinotropic potency compared to native GLP-1(7-36)-NH₂ [2]. Crucially, Gly⁸ lacks the N-terminal recognition motif required by DPP-4, which specifically cleaves peptides with N-terminal penultimate alanine or proline residues [2] [5]. In vivo studies confirmed that [Gly⁸]-GLP-1 analogs maintained glucose-lowering effects for several hours in diabetic models, contrasting with the rapid inactivation (<2 minutes) of the native peptide [2]. This established Gly⁸ substitution as a foundational strategy for enhancing metabolic stability.
The bioactive conformation of GLP-1 relies critically on two α-helical domains spanning residues 13-20 and 24-35, separated by a flexible linker region [5] [9]. Residues within these helices, particularly Phe²⁸, Ile²⁹, and Trp³¹, are vital for receptor interaction and activation [2]. However, the inherent flexibility of the linker region (residues 21-23) compromises receptor binding efficiency and peptide stability. Cyclization via lactam bridge formation between Glu²⁰ and Lys²⁴ was engineered to constrain this flexible linker and stabilize the adjacent α-helices in an optimal orientation for receptor engagement [6] [9]. This intramolecular cross-link:
Table 2: Structural and Functional Rationale for Key Modifications in [Glu²⁰-Lys²⁴][Gly⁸]GLP-1(7-37)-NH₂
| Modification | Position/Role in Native GLP-1 | Problem Addressed | Mechanism of Improvement | Expected Outcome |
|---|---|---|---|---|
| Gly⁸ Substitution | Ala⁸: N-terminal residue after DPP-4 cleavage (His⁷-Ala⁸) | DPP-4 cleavage at Ala⁸-Glu⁹ bond → Inactivation | Eliminates DPP-4 recognition motif (requires Ala/Pro at position 2) | Markedly increased plasma stability; Resistance to DPP-4 |
| Glu²⁰-Lys²⁴ Lactam Bridge | Glu²⁰ (C-terminal end of Helix 1); Lys²⁴ (N-terminal end of Helix 2); Flexible linker (21-23) in between | Conformational flexibility → Reduced receptor binding affinity & susceptibility to endopeptidases | Covalent constraint stabilizes α-helical domains; Optimizes orientation of key receptor-binding residues (e.g., Phe²⁸, Trp³¹) | Enhanced GLP-1R binding affinity & activation potency; Improved resistance to NEP 24.11; Potentially longer half-life |
[Glu²⁰-Lys²⁴][Gly⁸]GLP-1(7-37)-NH₂ is structurally classified as an ultra-short, cyclized, human GLP-1 backbone analog. This classification distinguishes it from other major categories of GLP-1RAs based on three defining characteristics:
This cyclized ultra-short analog aims to achieve a favorable balance between enhanced stability/receptor engagement and a pharmacokinetic profile suitable for intermediate-duration action, potentially bridging the gap between short-acting (e.g., lixisenatide) and once-weekly (e.g., semaglutide, dulaglutide) agents. Its conformational rigidity via the Glu²⁰-Lys²⁴ bridge represents a sophisticated application of peptide engineering to mimic the stabilizing role of exendin-4's disulfide bonds or the hydrophobic interactions within the fatty acid-acylated analogs, while remaining firmly within the structural paradigm of the native human incretin sequence.
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0